molecular formula C10H11N B14439158 2,3,4-Trimethylbenzonitrile CAS No. 77417-06-2

2,3,4-Trimethylbenzonitrile

Cat. No.: B14439158
CAS No.: 77417-06-2
M. Wt: 145.20 g/mol
InChI Key: TXTISNNAUQWGPT-UHFFFAOYSA-N
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Description

2,3,4-Trimethylbenzonitrile is an organic compound with the molecular formula C10H11N. It is a derivative of benzonitrile, where three methyl groups are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethylbenzonitrile typically involves the alkylation of benzonitrile with methylating agents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through an O-alkylation mechanism to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of green chemical reagents and catalysts to ensure environmentally friendly processes. For instance, the use of dimethyl carbonate and ionic liquids as catalysts can enhance the yield and reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrile group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed:

Scientific Research Applications

2,3,4-Trimethylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trimethylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, influencing enzyme activity and metabolic processes. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

    2,4,6-Trimethylbenzonitrile: Another derivative with methyl groups at different positions.

    2,4,6-Trimethylbenzonitrile N-oxide: An oxidized form of the compound.

Uniqueness: 2,3,4-Trimethylbenzonitrile is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methyl groups can significantly affect the compound’s properties compared to other isomers .

Properties

CAS No.

77417-06-2

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

2,3,4-trimethylbenzonitrile

InChI

InChI=1S/C10H11N/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5H,1-3H3

InChI Key

TXTISNNAUQWGPT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)C#N)C)C

Origin of Product

United States

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